1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone is a chemical compound that belongs to the class of thiazole derivatives. The compound is characterized by its unique structural features, including a thiazole ring and a pyridine moiety, which contribute to its potential biological activities. The molecular formula for this compound is C11H12N4OS, with a molecular weight of approximately 248.31 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through a variety of chemical reactions, primarily involving the coupling of 3-aminopyridine with 2-bromo-1,3-thiazole. It falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. The classification of this compound can be summarized as follows:
The synthesis of 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone typically involves the following steps:
Industrial synthesis may utilize continuous flow reactors to enhance yield and efficiency while maintaining optimal reaction conditions .
The molecular structure of 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone features:
The structural representation can be described using the following data:
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding, leading to various physiological effects. Further research is required to elucidate specific pathways and molecular interactions involved in its biological activity .
The physical properties of 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone include:
Chemical properties include:
Spectroscopic analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry can provide detailed insights into the structure and purity of the synthesized compound .
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:
The thiazole ring provides a versatile electron-deficient π-system with hydrogen-bond accepting capability at the imine nitrogen (N3) and hydrogen-bond donating potential at the annular NH group. This ring's metabolic stability and moderate lipophilicity enhance membrane permeability, while the sulfur atom contributes to hydrophobic interactions with biological targets. The pyridine moiety introduces a basic nitrogen capable of forming salt bridges with acidic residues in binding pockets and improves aqueous solubility through potential protonation. In 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, the acetyl group at C5 serves as a hydrogen-bond acceptor and provides a synthetic handle for further derivatization via Claisen condensations or nucleophilic additions [6] [9].
X-ray crystallographic studies reveal that the molecule adopts a nearly planar conformation with intramolecular hydrogen bonding between the thiazole N3 and the pyridine nitrogen, enhancing molecular rigidity. This planarity facilitates intercalation with biomolecular targets such as DNA or enzyme active sites. The amidine-like structure (-N=C-NH-) formed between the thiazole and pyridine rings exhibits tautomerism, with crystallographic evidence confirming the predominant existence of the amino tautomer in solid state, where the hydrogen atom resides on the pyridine-linked nitrogen (N6), allowing it to function as a hydrogen bond donor [6].
Thiazole-pyridine hybrids demonstrate exceptional versatility in targeting diverse biological pathways. In antimicrobial contexts, derivatives structurally analogous to 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone have shown potent activity against resistant bacterial strains. Compound XVII (MIC = 1.32–2.66 µg/mL against S. aureus and E. coli) and thiazole-coumarin hybrid IX (MIC = 4 µg/mL against MRSA) exemplify how strategic substitution enhances Gram-positive and Gram-negative coverage [1]. Molecular docking indicates these hybrids disrupt bacterial DNA gyrase and dihydrofolate reductase through π-π stacking and hydrogen bonding interactions [1].
In anticancer applications, the prototypical compound demonstrates remarkable selectivity against leukemia cells (HL-60 IC₅₀ = 0.57 µM) compared to normal keratinocytes (IC₅₀ >50 µM). Its structural derivative, (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-propen-1-one, exhibits even greater potency through PARP1-mediated mechanisms. Preincubation with the PARP inhibitor Fluzaparib reduces anticancer activity by >50%, confirming DNA damage induction as a primary mechanism. These compounds induce nuclear fragmentation and DNA strand breaks, triggering apoptotic pathways in malignant cells [6].
Table 2: Biological Activities of Representative Thiazole-Pyridine Hybrids
Hybrid Structure | Biological Activity | Potency |
---|---|---|
Compound XVII [1] | Antibacterial (S. aureus, E. coli) | MIC = 1.32–2.66 µg/mL |
Thiazole-coumarin-pyridine IX [1] | Anti-MRSA | MIC = 4 µg/mL |
Compound 3 [6] | Antileukemic (HL-60) | IC₅₀ = 0.57 µM |
Compound 4 [6] | Anticancer (PARP1-mediated) | IC₅₀ = 1.8 µM |
The medicinal evolution of thiazoles began with the discovery of natural thiazole-containing antibiotics (penicillins) in the 1940s. The 1950s–1960s witnessed systematic exploration of thiazole nucleus substitutions, yielding early synthetic drugs like sulfathiazole (antibacterial) and niridazole (antischistosomal). The conceptual breakthrough of hybrid pharmacophores emerged in the 1990s, with pyridine-thiazole combinations gaining prominence after 2000 following the success of dasatinib (SRC/ABL kinase inhibitor) [9].
Modern drug design leverages the "molecular hybridization" principle, where 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone serves as a strategic intermediate for generating libraries with enhanced properties. Its acetyl group enables Knoevenagel condensations to yield propenone derivatives, while the aminopyridine moiety facilitates salt formation to improve solubility. These synthetic advantages explain its adoption as a key building block in contemporary anticancer and antimicrobial research programs [1] [6] [9].
Table 3: Historical Milestones in Thiazole-Pyridine Drug Development
Time Period | Development Milestone | Representative Agents |
---|---|---|
1940–1950 | Natural thiazole antibiotics | Penicillins |
1960–1980 | Synthetic monocyclic thiazoles | Sulfathiazole, Niridazole |
1990–2000 | Early thiazole-pyridine hybrids | Fanetizole (anti-inflammatory) |
2000–Present | Targeted kinase inhibitors & hybrid pharmacophores | Dasatinib, 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone derivatives |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7